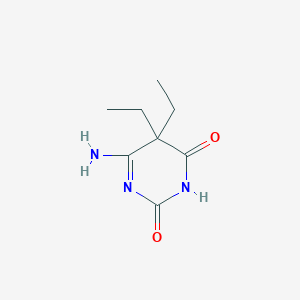![molecular formula C15H14N2O3 B187261 4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide CAS No. 51771-17-6](/img/structure/B187261.png)
4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C15H14N2O3. It is a Schiff base derived from the condensation of 4-hydroxybenzohydrazide and 4-methoxybenzaldehyde.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide typically involves the acid-catalyzed condensation reaction of 4-hydroxybenzohydrazide with 4-methoxybenzaldehyde in a methanolic solution. The reaction is carried out under reflux conditions, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for 4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of various organic compounds and materials
作用机制
The mechanism of action of 4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with cellular targets, such as enzymes and receptors, leading to various biological effects. For example, its anti-cancer activity is attributed to its ability to induce apoptosis through the activation of caspase pathways .
相似化合物的比较
Similar Compounds
- 4-hydroxy-N’-(2-methoxybenzylidene)benzohydrazide
- 4-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
- 4-hydroxy-N’-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide
Uniqueness
4-hydroxy-N’-(4-methoxybenzylidene)benzohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
属性
CAS 编号 |
51771-17-6 |
|---|---|
分子式 |
C15H14N2O3 |
分子量 |
270.28 g/mol |
IUPAC 名称 |
4-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-14-8-2-11(3-9-14)10-16-17-15(19)12-4-6-13(18)7-5-12/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI 键 |
MGEOFOSJLBJMGP-MHWRWJLKSA-N |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
手性 SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
规范 SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


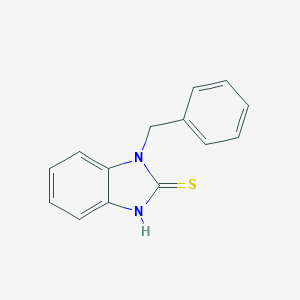
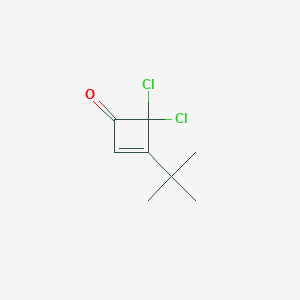
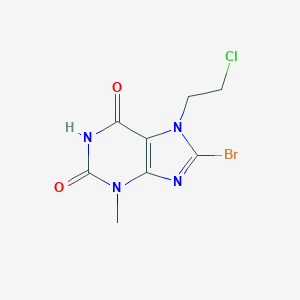
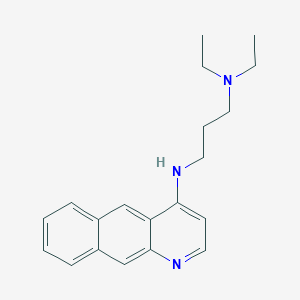
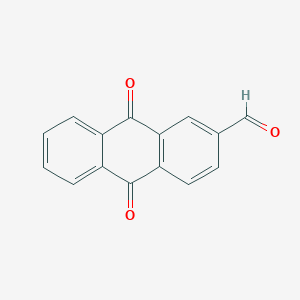
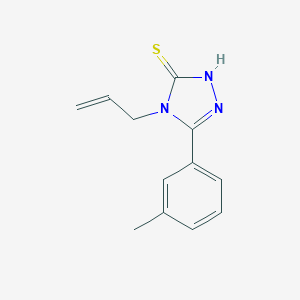
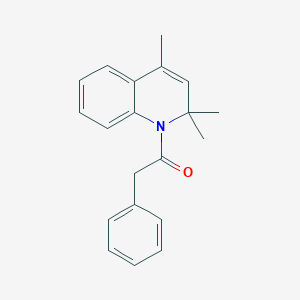
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
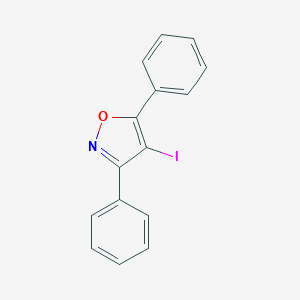
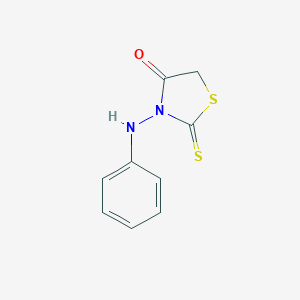

![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
